S-Methyl benzenesulfinothioate
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Overview
Description
S-Methyl benzenesulfinothioate: is an organosulfur compound characterized by the presence of a sulfinothioate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride at elevated temperatures (170-180°C) for an extended period (up to 15 hours).
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride instead.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl benzenesulfinothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Sulfides: Formed through reduction.
Substituted Benzene Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including thiocarbamates and secondary amides.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology and Medicine:
Protein Labeling: Utilized in the labeling of proteins and peptides for biochemical studies.
Enzyme Substrate: Functions as a substrate for specific enzymes, aiding in the study of enzyme mechanisms.
Industry:
Material Science: Employed in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways: S-Methyl benzenesulfinothioate exerts its effects through interactions with various molecular targets, including proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. These interactions often involve electrostatic interactions, hydrogen bonding, and covalent bonding .
Comparison with Similar Compounds
S-Phenyl benzenethiosulfonate: Similar structure but with a phenyl group instead of a methyl group.
Thiols and Thioethers: Compounds containing sulfur atoms bonded to carbon atoms, similar in reactivity and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound in organic chemistry .
Properties
CAS No. |
63911-24-0 |
---|---|
Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
methylsulfanylsulfinylbenzene |
InChI |
InChI=1S/C7H8OS2/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
FCHQAWWPYNTEGI-UHFFFAOYSA-N |
Canonical SMILES |
CSS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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